methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate
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Overview
Description
Methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate is a complex organic compound that belongs to the class of leucine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a carbonyl group, and a leucinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with N-(4-aminobutanoyl)leucine methyl ester in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the leucinate moiety can mimic natural amino acids, facilitating its incorporation into biological systems. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-bromophenyl)carbamate
- N2-({[(4-Bromophenyl)Methyl]Oxy}Carbonyl)-N1-[(1s)-1-Formylpentyl]-L-Leucinamide
Uniqueness
Methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H25BrN2O4 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
methyl 2-[4-[(2-bromobenzoyl)amino]butanoylamino]-4-methylpentanoate |
InChI |
InChI=1S/C18H25BrN2O4/c1-12(2)11-15(18(24)25-3)21-16(22)9-6-10-20-17(23)13-7-4-5-8-14(13)19/h4-5,7-8,12,15H,6,9-11H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
UWGDAVCIRWDDQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CCCNC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
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